molecular formula C20H26N4O3S2 B3310344 2-(benzylsulfanyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946202-05-7

2-(benzylsulfanyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B3310344
CAS No.: 946202-05-7
M. Wt: 434.6 g/mol
InChI Key: DHMOOIPXDWZSQR-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic small molecule featuring a distinct molecular architecture that combines a benzylsulfanyl moiety, a sulfonyl-linked ethylacetamide chain, and a pyridinylpiperazine group. This specific structure suggests potential for diverse biochemical interactions, particularly as the piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system and various enzymes . The presence of the sulfonyl group is a key functional element often utilized in the design of enzyme inhibitors, as seen in related compounds where similar sulfonamide derivatives are investigated for their inhibitory activity . The molecular framework indicates this compound is a valuable chemical tool for research, potentially applicable in areas such as autotaxin inhibition, given that structurally related piperazine-containing molecules are actively explored as inhibitors of this and other pharmacologically relevant targets . Researchers may employ this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for developing more complex chemical entities. It is supplied as a high-purity material for research purposes only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S2/c25-20(17-28-16-18-6-2-1-3-7-18)22-10-15-29(26,27)24-13-11-23(12-14-24)19-8-4-5-9-21-19/h1-9H,10-17H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMOOIPXDWZSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzylsulfanyl group, followed by the introduction of the pyridinyl-substituted piperazine and the sulfonyl ethyl acetamide moiety. Common reagents used in these reactions include sulfur-containing compounds, piperazine derivatives, and acylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

    Substitution: The piperazine and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the piperazine or pyridinyl moieties.

Scientific Research Applications

2-(benzylsulfanyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Based Linkers

a) N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a, )
  • Key Differences :
    • Linker : Uses a carbonyl group instead of sulfonyl.
    • Substituents : Piperazine is substituted with a 3-(trifluoromethyl)benzoyl group.
  • The trifluoromethyl group enhances electron-withdrawing effects, which may influence binding affinity to hydrophobic pockets .
b) 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide ()
  • Key Differences :
    • Core Structure : Piperazine is substituted with 3-chlorophenyl, and the sulfanyl group is attached to a dichlorobenzyl-phenyl ring.
  • Impact : The dichlorobenzyl group increases lipophilicity significantly, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The absence of a pyridinyl substituent on piperazine could alter receptor selectivity .

Analogues with Heterocyclic Modifications

a) N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide ()
  • Key Differences :
    • Heterocycle : Replaces benzylsulfanyl with a benzothiazole ring.
  • The absence of a sulfonyl linker reduces polarity compared to the target compound .
b) 2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ()
  • Key Differences :
    • Heterocycle : Features a triazole ring instead of piperazine.
    • Substituents : Includes a sulfamoylphenyl group.
  • Impact : The triazole ring may engage in hydrogen bonding, while the sulfamoyl group enhances solubility. The absence of a pyridinyl-piperazine moiety limits direct structural analogy .

Data Table: Comparative Analysis of Key Features

Compound Name Piperazine Substituent Linker Group Sulfanyl/Thio Group Notable Substituents
Target Compound Pyridin-2-yl Sulfonyl Benzyl Ethyl chain
9a () 3-(Trifluoromethyl)benzoyl Carbonyl None Trifluoromethyl, pyridinyl
Compound 3-Chlorophenyl None Dichlorobenzyl Dichlorophenyl
Benzothiazole Derivative () Pyridin-2-yl None Benzothiazole None
Triazole Derivative () None None Triazole Sulfamoylphenyl, pyridin-3-yl

Research Findings and Implications

  • Lipophilicity : The benzylsulfanyl group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, dichlorobenzyl () or trifluoromethyl (9a) groups may lead to excessive hydrophobicity .
  • Receptor Targeting : Pyridinyl-substituted piperazines (target compound, ) are associated with enhanced selectivity for serotonin or dopamine receptors, whereas chlorophenyl substituents () may favor adrenergic receptors .

Biological Activity

Overview

2-(benzylsulfanyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a benzylsulfanyl group, a piperazine derivative, and a sulfonamide moiety, which may contribute to its diverse pharmacological properties.

The biological activity of this compound may involve its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzymes, while the piperazine moiety can enhance binding affinity to biological targets. The exact mechanism is still under investigation, but it is hypothesized that the compound may modulate signaling pathways relevant to various diseases.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzylsulfanyl compounds have shown significant activity against Mycobacterium tuberculosis, with some derivatives demonstrating IC50 values in the low micromolar range, indicating potential as anti-tubercular agents .

Antitumor Activity

Research has also explored the antitumor potential of related compounds. A study on 5-pyridyl-1,3,4-oxadiazole derivatives revealed that modifications in the benzylsulfanyl group can enhance EGFR inhibitory activity, suggesting that similar modifications in our compound could yield promising anticancer agents .

Case Studies

  • Anti-Tubercular Activity : A series of compounds derived from similar structures were synthesized and tested against Mycobacterium tuberculosis. Among these, several exhibited significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development as anti-tubercular agents .
  • Cytotoxicity Studies : In evaluating the safety profile of these compounds, cytotoxicity tests on human embryonic kidney cells (HEK-293) showed that many active compounds were non-toxic at effective concentrations, making them suitable candidates for therapeutic development .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityReference
This compoundBenzylsulfanyl, piperazine, sulfonamidePotential anti-tubercular and anticancer
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-onePiperazine and pyridine structureSerotonin reuptake inhibition
4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamidePyridinyl groupVarious biological studies

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: Multi-step synthesis is typically required, starting with functionalization of the piperazine core. Key steps include:
  • Sulfonylation: Reacting 4-(pyridin-2-yl)piperazine with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C).
  • Thioether Formation: Coupling the sulfonylated intermediate with benzyl mercaptan using a base (e.g., K₂CO₃) in DMF at 60–80°C.
  • Acetamide Conjugation: Final coupling via EDC/HOBt-mediated amide bond formation.
    Optimization involves adjusting solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP), and reaction times. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and benzylsulfanyl groups).
  • Mass Spectrometry (HRMS): Exact mass verification (e.g., ESI-MS in positive ion mode).
  • HPLC: Purity assessment (>95%) using a C18 column (acetonitrile/water gradient).
  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content validation .

Q. What are the primary biological targets or assays for initial pharmacological screening?

  • Methodological Answer: Prioritize assays aligned with structural motifs:
  • Enzyme Inhibition: Test against kinases (e.g., PI3K) or proteases using fluorescence-based assays.
  • Receptor Binding: Screen for affinity to serotonin/dopamine receptors (radioligand displacement assays).
  • Antimicrobial Activity: MIC determination against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can computational models predict the compound’s binding modes to biological targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to simulate interactions with target proteins (e.g., homology models of GPCRs).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Models: Corrogate substituent effects (e.g., benzylsulfanyl vs. phenylsulfonyl) on activity using MOE or RDKit .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer:
  • Dose-Response Validation: Re-test activity in standardized assays (e.g., IC₅₀ in triplicate).
  • Metabolic Stability: Assess hepatic microsomal degradation (e.g., human liver microsomes + NADPH).
  • Off-Target Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify confounding interactions .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Methodological Answer:
  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety.
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size <200 nm via solvent evaporation).
  • Salt Formation: Test hydrochloride or mesylate salts for enhanced aqueous solubility .

Q. How to design derivatives to probe structure-activity relationships (SAR) for the sulfonylpiperazine moiety?

  • Methodological Answer:
  • Isosteric Replacements: Substitute sulfonyl with carbonyl or phosphoryl groups.
  • Ring Modifications: Synthesize analogues with morpholine or thiomorpholine cores.
  • Positional Scanning: Vary substituents on the pyridine ring (e.g., 3-Cl vs. 4-OCH₃) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylsulfanyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(benzylsulfanyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

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